An In-depth Technical Guide to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide: Current Landscape and Future Directions
An In-depth Technical Guide to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide: Current Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a small molecule of interest within the broader class of phenoxyacetamide derivatives. While specific research on this particular compound is limited, the phenoxyacetamide scaffold is a well-established pharmacophore with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide and explores potential synthetic routes, predicted biological activities, and analytical methodologies based on established knowledge of structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding to stimulate further investigation into the therapeutic potential of this and similar molecules.
Chemical Structure and Physicochemical Properties
2-(4-Amino-3-methylphenoxy)-N-methylacetamide possesses a core structure characterized by a 4-amino-3-methylphenol moiety linked via an ether bond to an N-methylacetamide group. This arrangement of functional groups imparts specific physicochemical properties that are crucial for its potential biological interactions.
Molecular Structure
The chemical structure of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is depicted below:
Caption: A 2D representation of the molecular structure.
Physicochemical Data
A summary of the key physicochemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is presented in the table below. These values are primarily sourced from computational predictions available in public chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Rotatable Bond Count | 4 | PubChem (Predicted) |
| Topological Polar Surface Area | 58.6 Ų | PubChem (Predicted) |
| SMILES | CC1=C(C=C(C=C1)N)OCC(=O)NC | PubChem[1] |
| InChI | InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | PubChem[1] |
Note: The predicted LogP value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the ether linkage or the amide bond. The more common and likely more efficient strategy would be the formation of the ether bond via a Williamson ether synthesis, followed by amidation.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol (Proposed)
This proposed protocol is based on general methods for the synthesis of phenoxyacetamides and would require optimization and validation.[2][3][4]
Step 1: Williamson Ether Synthesis
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Reactants: 4-Amino-3-methylphenol and 2-chloro-N-methylacetamide.
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Reagents: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Procedure: a. Dissolve 4-Amino-3-methylphenol in the chosen solvent. b. Add the base portion-wise at room temperature and stir for a designated period to form the phenoxide. c. Add 2-chloro-N-methylacetamide to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Step 2: Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
Potential Biological Activity and Therapeutic Applications
The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to:
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Antitubercular: Several studies have reported the potent antitubercular activity of phenoxyacetamide derivatives.[2][4]
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Antibacterial: The scaffold has been explored for its potential as an inhibitor of the Pseudomonas aeruginosa type III secretion system, a key virulence factor.[5][6]
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Anticancer: Certain phenoxyacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]
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Anti-inflammatory: The anti-inflammatory potential of this class of compounds has also been explored.[9]
-
Metabolic Disorders: Phenoxyacetamide-based compounds have been designed as free fatty acid receptor 1 (FFA1) agonists for the potential treatment of type 2 diabetes.[10]
Given the structural similarities, it is plausible that 2-(4-Amino-3-methylphenoxy)-N-methylacetamide could exhibit one or more of these biological activities. The presence of the amino and methyl groups on the phenyl ring, as well as the N-methyl group on the acetamide moiety, would modulate its activity and specificity compared to other derivatives. Structure-activity relationship (SAR) studies would be essential to elucidate the precise role of these substituents.[5][10][11]
Analytical Methodologies for Characterization
To ensure the identity, purity, and quality of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, a combination of analytical techniques would be employed.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS could further aid in structural confirmation.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether.
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic ring is a chromophore.
-
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity assessment.
Future Research and Development
The lack of specific data on 2-(4-Amino-3-methylphenoxy)-N-methylacetamide presents a clear opportunity for further research. Key areas for future investigation include:
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Validated Synthesis: Development and validation of an efficient and scalable synthetic route.
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Biological Screening: Comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antibacterial, antifungal, anticancer, and anti-inflammatory activities.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action at the molecular level will be crucial.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of different substituents on biological activity, which can guide the design of more potent and selective compounds.
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In Vivo Studies: Should in vitro studies show promise, evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models would be the next logical step.
Conclusion
2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a molecule with a chemical scaffold that has proven to be of significant interest in the field of drug discovery. While direct research on this specific compound is currently lacking, the wealth of information on related phenoxyacetamide derivatives provides a strong rationale for its investigation. This technical guide has outlined its known properties and provided a framework for its synthesis, potential biological evaluation, and analytical characterization. It is hoped that this will serve as a valuable resource for researchers and contribute to the exploration of the therapeutic potential of this and other novel chemical entities.
References
- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.
- Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2015). Bioorganic & Medicinal Chemistry, 23(20), 6649-6660.
- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.
- A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Deriv
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
- Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives. (2026). Journal of Pesticide Science, 51, 1-8.
- Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. (2019). European Journal of Chemistry, 10(3), 234-238.
- Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. (2025). Frontiers in Chemistry, 13.
- Substituted N-phenoxyacetyltaurates: synthesis, structural features, and biological activity. (2025). Russian Chemical Bulletin, 74(10), 2345-2352.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(8), 4653-4676.
- Manning, M. C., et al. (2010). U.S. Patent No. 7,749,503. Washington, DC: U.S.
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). International Journal of Science and Research (IJSR), 12(11), 1-5.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). Molecules, 17(2), 2096-2108.
-
Garg, N. K., et al. (n.d.). Patents & Products. UCLA. Retrieved March 7, 2026, from [Link]
- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 85, 129221.
- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.
- Maloney, J. R., & Swartz, T. G. (2017). U.S. Patent No. 9,840,482. Washington, DC: U.S.
-
2-(4-amino-3-methylphenoxy)-n-methylacetamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- Supporting Information for Copper-Catalyzed Aerobic Oxidative C-N Bond Cleavage of Tertiary Amines for the Synthesis of Amides. (n.d.).
- Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate. (2019).
- Technique for preparing N-methylacetamide. (2006).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(8), 1823.
Sources
- 1. PubChemLite - 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
